N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride
Description
N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is a structurally complex small molecule characterized by a benzo[d]thiazole core substituted with a methoxy group at the 6-position and linked to an isoxazole-5-carboxamide moiety via a dimethylaminopropyl chain. The hydrochloride salt enhances its aqueous solubility, a critical feature for pharmacokinetic optimization.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S.ClH/c1-20(2)9-4-10-21(16(22)14-7-8-18-24-14)17-19-13-6-5-12(23-3)11-15(13)25-17;/h5-8,11H,4,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEXQZLAAFCCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC=NO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.
The compound's chemical characteristics are crucial for understanding its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C23H30ClN3O2S2 |
| Molecular Weight | 480.08 g/mol |
| Purity | ≥95% |
| CAS Number | 1185081-93-9 |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It is believed to influence several biological pathways, potentially affecting:
- Enzyme Activity : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
- Cell Signaling : It could interact with signaling pathways, including those mediated by G-protein-coupled receptors (GPCRs), impacting cellular responses.
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest significant antimicrobial effects against various pathogens.
- Cytotoxicity : In vitro studies have shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is crucial for conditions such as arthritis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Cytotoxicity in Cancer Cells :
- A study evaluated the impact of the compound on human promyelocytic leukemia cells (HL-60) using the MTT assay to measure cell viability. The IC50 values ranged from 86 to 755 μM, indicating varying degrees of cytotoxicity across different concentrations. Isoxazole derivatives similar to this compound demonstrated significant effects on apoptosis and cell cycle regulation, suggesting a potential mechanism for its anticancer activity .
- Enzyme Interaction Studies :
-
Antimicrobial Properties :
- The compound has been assessed for its ability to inhibit the growth of various microbial strains. Its structural components, particularly the benzo[d]thiazole moiety, are known for their interactions with biological systems, potentially influencing enzyme activity and cellular signaling pathways .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds structurally related to N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride exhibit significant anticancer activity. For instance, derivatives containing isoxazole and benzothiazole moieties have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
Case Study: Tubulin Polymerization Inhibition
A study demonstrated that related compounds exhibited IC50 values in the range of 80–200 nM against various cancer cell lines, including HCT-15 and HeLa cells. These compounds were found to inhibit tubulin polymerization effectively, indicating their potential as anticancer agents .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Compounds with similar structures have been noted for their ability to modulate neurotransmitter systems, potentially leading to therapeutic effects in neurodegenerative diseases.
Case Study: Modulation of G Protein-Coupled Receptors
Research has shown that certain derivatives can act as modulators of G protein-coupled receptors (GPCRs), which play a vital role in neurotransmission and signal transduction pathways. This modulation can lead to enhanced cognitive functions and neuroprotective effects .
Synthesis and Structural Variations
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Variations in the synthesis pathway can lead to different derivatives with unique biological activities.
Synthesis Overview
The compound can be synthesized through a multi-step process involving the reaction of 6-methoxybenzo[d]thiazole with isoxazole derivatives under specific conditions to yield the desired carboxamide hydrochloride form .
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies on similar compounds have indicated favorable absorption and distribution characteristics, which are crucial for effective drug formulation.
Table: Pharmacokinetic Properties Comparison
| Property | Value |
|---|---|
| Solubility | High at physiological pH |
| Membrane Permeability | Good |
| Metabolic Stability | Moderate |
| CYP Interaction Potential | Low |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of N-substituted carboxamide derivatives with heterocyclic cores. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Molecular Comparison
Notes:
- Core Heterocycle: The target compound’s dual heterocyclic system (benzo[d]thiazole + isoxazole) distinguishes it from quinoline-based SzR-105 and thiadiazole derivatives. Isoxazole rings confer metabolic stability compared to labile esters (e.g., Ethyl 2-...propanoate) .
- Aminoalkyl Chains: The dimethylaminopropyl group, common to SzR-105 and the target compound, facilitates solubility via protonation, whereas pyrrolidinyl or morpholinomethyl groups (e.g., C₁₉H₂₆N₄O₃ in ) may increase steric bulk or hydrogen-bonding capacity .
Pharmacological and Physicochemical Implications
Table 2: Inferred Properties Based on Structural Features
Key Observations :
- Hydrochloride Salts : All compounds in –3 with hydrochloride counterions prioritize solubility, critical for oral bioavailability .
- Methoxy vs. Hydroxy Groups : The 6-methoxy group in the target compound may improve membrane permeability compared to SzR-105’s 4-hydroxy group, which could engage in hydrogen bonding or metal chelation .
- Heterocycle Stability: Isoxazole and thiadiazole rings () are less prone to metabolic degradation than ester-containing analogues (e.g., Ethyl 2-...propanoate) .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization involves solvent selection, reaction time, and catalyst use. For example, acetonitrile under reflux (1–3 minutes) facilitates rapid intermediate formation, while cyclization in DMF with iodine and triethylamine efficiently generates the target structure . Purification via column chromatography (e.g., using silica gel with gradient elution) or recrystallization (polar/non-polar solvent pairs) can enhance purity. Monitoring reaction progress with TLC or HPLC ensures intermediate stability and minimizes side products .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing dimethylamino protons at δ ~2.2–2.5 ppm and methoxy groups at δ ~3.8 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ for C20H24N4O3S·HCl) and isotopic patterns .
- FT-IR : Confirms functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond lengths .
Q. How should researchers design solubility studies for this compound in biological assays?
- Methodological Answer :
- Solvent Screening : Test polar (DMSO, water), semi-polar (ethanol), and non-polar solvents (dichloromethane) with UV-Vis spectroscopy to determine solubility limits.
- pH-Dependent Solubility : Assess solubility in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) to mimic physiological conditions.
- Surfactant Use : Incorporate Tween-80 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on substituent effects at the isoxazole or benzothiazole moieties .
- QSAR Modeling : Correlate electronic (Hammett constants) or steric (Taft parameters) properties with anticancer/antimicrobial activity from existing analogs .
- Reaction Path Prediction : Apply quantum chemical calculations (e.g., DFT) to predict regioselectivity in acylation or cyclization steps, reducing trial-and-error synthesis .
Q. What strategies resolve contradictions in bioactivity data across different assay models?
- Methodological Answer :
- Assay Validation : Compare results across multiple models (e.g., in vitro cell lines vs. 3D tumor spheroids) to identify model-specific artifacts .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolite interference explains discrepancies .
- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .
Q. How can researchers systematically explore structure-activity relationships (SAR) while maintaining solubility?
- Methodological Answer :
- Scaffold Modification : Introduce hydrophilic groups (e.g., hydroxyl, sulfonate) to the dimethylaminopropyl chain or methoxybenzothiazole ring without disrupting key hydrogen bonds .
- LogP Optimization : Balance lipophilicity (target LogP 2–4) via substituent variation, using HPLC-derived retention times to estimate partition coefficients .
- Parallel Synthesis : Generate a library of analogs via combinatorial chemistry, focusing on isoxazole-5-carboxamide and benzothiazole substitutions .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results in primary vs. metastatic cancer cell lines?
- Methodological Answer :
- Transcriptomic Profiling : Compare gene expression (RNA-seq) in resistant vs. sensitive lines to identify efflux pumps (e.g., ABC transporters) or pro-survival pathways .
- Combination Therapy Screening : Test synergy with standard chemotherapeutics (e.g., cisplatin) to overcome resistance .
- Microenvironment Mimicry : Use co-culture systems (e.g., cancer-associated fibroblasts) to assess if stromal interactions modulate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
